molecular formula C9H7F4NO3 B3017655 3-Amino-4-(1,1,2,2-tetrafluoroethoxy)benzoic acid CAS No. 2567504-70-3

3-Amino-4-(1,1,2,2-tetrafluoroethoxy)benzoic acid

Cat. No.: B3017655
CAS No.: 2567504-70-3
M. Wt: 253.153
InChI Key: ZNQPGWHKJJSZQI-UHFFFAOYSA-N
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Description

3-Amino-4-(1,1,2,2-tetrafluoroethoxy)benzoic acid: is an organic compound with the molecular formula C9H7F4NO3 It is characterized by the presence of an amino group, a benzoic acid moiety, and a tetrafluoroethoxy substituent

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology:

    Biochemical Studies: Used in the study of enzyme interactions and protein binding.

Medicine:

    Pharmaceuticals: Potential use in the development of new drugs due to its unique chemical properties.

Industry:

    Material Science: Used in the development of new materials with specific properties such as high thermal stability and resistance to chemical degradation.

Safety and Hazards

The compound has several hazard statements: H302, H315, H319, H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/clothing/eye protection/face protection, and washing with plenty of soap and water if it comes into contact with skin .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-(1,1,2,2-tetrafluoroethoxy)benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxybenzoic acid and 1,1,2,2-tetrafluoroethanol.

    Etherification: The hydroxyl group of 4-hydroxybenzoic acid is etherified with 1,1,2,2-tetrafluoroethanol under acidic conditions to form 4-(1,1,2,2-tetrafluoroethoxy)benzoic acid.

    Nitration: The resulting compound undergoes nitration to introduce a nitro group at the 3-position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated processes, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The amino group can undergo oxidation to form nitroso or nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted amino derivatives.

Comparison with Similar Compounds

    4-(1,1,2,2-Tetrafluoroethoxy)benzoic acid: Lacks the amino group, making it less reactive in certain chemical reactions.

    3-Amino-4-methoxybenzoic acid: Contains a methoxy group instead of a tetrafluoroethoxy group, resulting in different chemical properties and reactivity.

Uniqueness: 3-Amino-4-(1,1,2,2-tetrafluoroethoxy)benzoic acid is unique due to the presence of both an amino group and a tetrafluoroethoxy group. This combination imparts distinct chemical properties, such as increased reactivity and enhanced lipophilicity, making it valuable in various scientific research applications.

Properties

IUPAC Name

3-amino-4-(1,1,2,2-tetrafluoroethoxy)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F4NO3/c10-8(11)9(12,13)17-6-2-1-4(7(15)16)3-5(6)14/h1-3,8H,14H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNQPGWHKJJSZQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)N)OC(C(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F4NO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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